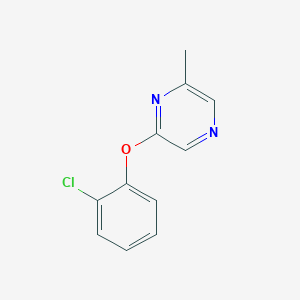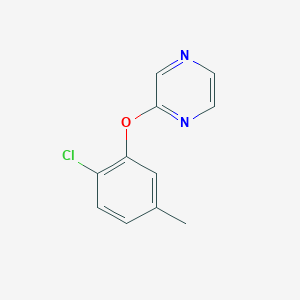
2-(2-chlorophenoxy)-6-methylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-chlorophenoxy)-6-methylpyrazine” is a pyrazine derivative. Pyrazines are aromatic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . The “2-chlorophenoxy” group suggests the presence of a chlorine atom and an oxygen atom attached to the pyrazine ring. The “6-methyl” group indicates a methyl group (-CH3) attached to the pyrazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazine ring, with the 2-chlorophenoxy and 6-methyl groups attached at the 2nd and 6th positions of the ring, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted for this compound include its polarity, solubility, and reactivity .Mecanismo De Acción
Target of Action
The primary target of 2-(2-chlorophenoxy)-6-methylpyrazine, also known as Dorzagliatin, is glucokinase, a rate-limiting enzyme expressed primarily in hepatocytes, and pancreatic β-cells and α-cells in humans . Glucokinase plays a critical role in glucose homeostasis and is the primary glucose sensor that regulates insulin release by pancreatic β-cells .
Mode of Action
Dorzagliatin improves glycaemic control by activating pancreatic and hepatic glucokinase in a glucose-dependent manner . It is specifically formulated to increase the enzymatic activity of glucokinase while maintaining its glucose sensing function .
Biochemical Pathways
The activation of glucokinase by Dorzagliatin affects the glucose homeostasis pathway. Glucokinase activators (GKAs) maintain glucose homeostasis by allosterically stimulating glucokinase . Dorzagliatin is an allosteric, dual-acting full GKA .
Pharmacokinetics
The recommended dosage of Dorzagliatin is one 75 mg oral tablet twice daily, within 1 h before breakfast and dinner . No dosage adjustment is required in patients with type 2 diabetes mellitus (T2DM) and chronic kidney disease .
Result of Action
Dorzagliatin has been shown to reduce HbA1c in a dose-dependent manner, with a 75 mg twice daily regimen providing the greatest reduction . It has been approved for use in adult patients with T2DM as monotherapy and as an add-on to metformin when glycaemic control is inadequate with metformin alone .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-chlorophenoxy)-6-methylpyrazine for laboratory experiments include its low cost, its low toxicity, and its availability in a wide range of concentrations. In addition, this compound is a relatively stable compound, which makes it suitable for use in a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not soluble in water, which can make it difficult to work with in some experiments. In addition, this compound can react with other compounds, which can lead to the formation of unwanted byproducts.
Direcciones Futuras
There are a number of potential future directions for research on 2-(2-chlorophenoxy)-6-methylpyrazine. For example, further research could be conducted to better understand the mechanism of action of the compound and to identify potential therapeutic applications. In addition, further research could be conducted to identify potential new uses for this compound, such as in the synthesis of other organic compounds or as a starting material in the production of other pyrazines and heterocyclic compounds. Finally, further research could be conducted to identify potential side effects of this compound and to develop methods for reducing or eliminating them.
Métodos De Síntesis
2-(2-chlorophenoxy)-6-methylpyrazine can be synthesized from the reaction of 2-chlorophenol and 1-methylpyrazine in the presence of an acid catalyst. The reaction proceeds in two steps, with the first step involving the formation of an intermediate and the second step involving the formation of the desired product. The reaction is typically carried out at a temperature of 80-90°C and a pressure of 1-2 atm.
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-6-methylpyrazine has been studied extensively in the scientific literature and has been found to have a variety of potential applications. It has been used as a reagent in the synthesis of various organic compounds, as a starting material in the production of other pyrazines and heterocyclic compounds, and as a potential therapeutic agent for various diseases. For example, this compound has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties, and has been studied for its potential use in the treatment of diseases such as cancer, diabetes, and Alzheimer’s disease.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-(2-chlorophenoxy)-6-methylpyrazine are not well-documented. Based on its structure, it can be hypothesized that it might interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure and functional groups present in this compound .
Cellular Effects
It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-6-methylpyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-6-13-7-11(14-8)15-10-5-3-2-4-9(10)12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRURLRBHMMGWML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline](/img/structure/B6442336.png)
![3-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B6442343.png)
![6-fluoro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B6442351.png)
![2-[3-({2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}(methyl)amino)azetidin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442352.png)
![6-cyclopropyl-5-fluoro-2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442363.png)
![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6442368.png)
![4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B6442374.png)
![5-fluoro-2,4-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442384.png)
![N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442399.png)
![3-[methyl({1-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6442401.png)

amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442410.png)
![5-fluoro-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442415.png)
